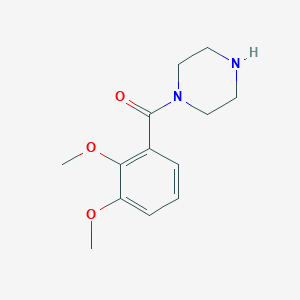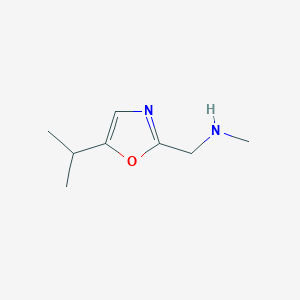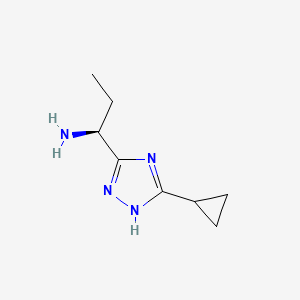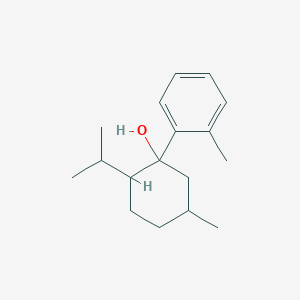
5-Methyl-1-(2-methylphenyl)-2-(propan-2-YL)cyclohexan-1-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-1-(2-methylphenyl)-2-(propan-2-YL)cyclohexan-1-OL is a complex organic compound with a unique structure This compound is characterized by a cyclohexane ring substituted with methyl, isopropyl, and methylphenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1-(2-methylphenyl)-2-(propan-2-YL)cyclohexan-1-OL typically involves multi-step organic reactions. One common method includes the alkylation of cyclohexanone with isopropyl bromide in the presence of a strong base, followed by Friedel-Crafts alkylation with 2-methylbenzene. The final step involves the reduction of the ketone group to an alcohol using a reducing agent such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
5-Methyl-1-(2-methylphenyl)-2-(propan-2-YL)cyclohexan-1-OL undergoes various types of chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be further reduced to form different alcohols or hydrocarbons.
Substitution: Halogenation reactions can occur at the aromatic ring or the cyclohexane ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or PCC (Pyridinium chlorochromate).
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), Lewis acids (AlCl3).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary alcohols.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
5-Methyl-1-(2-methylphenyl)-2-(propan-2-YL)cyclohexan-1-OL has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-Methyl-1-(2-methylphenyl)-2-(propan-2-YL)cyclohexan-1-OL depends on its specific application. In biological systems, it may interact with cellular receptors or enzymes, modulating biochemical pathways. The molecular targets and pathways involved are subjects of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
1-(2-Methylphenyl)-2-propan-2-YLcyclohexan-1-OL: Similar structure but lacks the 5-methyl group.
5-Methyl-1-phenyl-2-(propan-2-YL)cyclohexan-1-OL: Similar structure but lacks the 2-methyl group on the phenyl ring.
Uniqueness
5-Methyl-1-(2-methylphenyl)-2-(propan-2-YL)cyclohexan-1-OL is unique due to the presence of both the 5-methyl and 2-methylphenyl groups, which confer distinct chemical and physical properties
Propiedades
Fórmula molecular |
C17H26O |
|---|---|
Peso molecular |
246.4 g/mol |
Nombre IUPAC |
5-methyl-1-(2-methylphenyl)-2-propan-2-ylcyclohexan-1-ol |
InChI |
InChI=1S/C17H26O/c1-12(2)15-10-9-13(3)11-17(15,18)16-8-6-5-7-14(16)4/h5-8,12-13,15,18H,9-11H2,1-4H3 |
Clave InChI |
RJHAYKPKOZCZGL-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC(C(C1)(C2=CC=CC=C2C)O)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



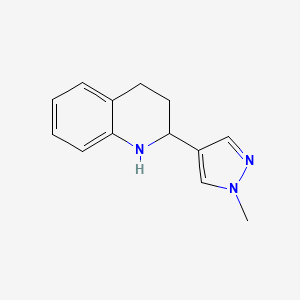
![{1-[2-Amino-1-(3-methylphenyl)ethyl]cyclopentyl}methanol](/img/structure/B13183221.png)
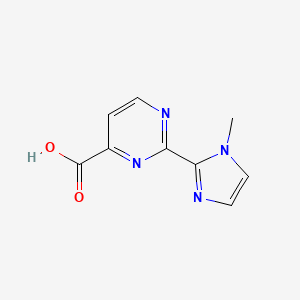
![Octahydro-2H-furo[3,2-c]azepine](/img/structure/B13183227.png)
![6-[(Cyclopropylamino)methyl]-1,2-dihydropyridin-2-one](/img/structure/B13183238.png)
![3-[2-(1-Hydroxycyclobutyl)ethyl]piperidin-2-one](/img/structure/B13183240.png)
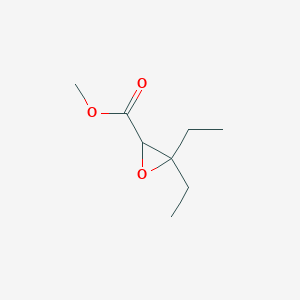
![1-[(5-Bromopyridin-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13183253.png)
